6-氯-8-氟喹啉

描述

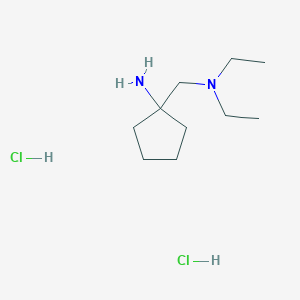

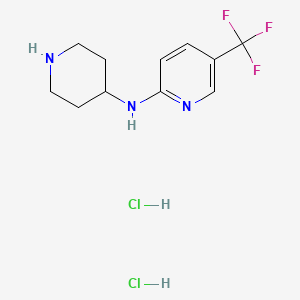

6-Chloro-8-fluoroquinoline is a fluorinated quinoline derivative with a chlorine and a fluorine at the 6- and 8-position respectively . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), such as Besifloxacin and Clinafloxacin in topical antibiotic treatments and conjunctive bacterial infections .

Synthesis Analysis

The synthesis of 6-Chloro-8-fluoroquinoline involves various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 6-Chloro-8-fluoroquinoline is represented by the empirical formula C9H5ClFN . The molecular weight is 181.59 g/mol .Chemical Reactions Analysis

6-Chloro-8-fluoroquinoline is a synthesis intermediate for Schiff bases, through nucleophilic aromatic substitution . These Schiff bases are used for metal-ion recognition sensors because their fluorescent emissions shift after chelating to a metal center .Physical And Chemical Properties Analysis

6-Chloro-8-fluoroquinoline is a white to yellow crystal with a melting point of 79-81 °C .科学研究应用

抗菌剂

6-氯-8-氟喹啉:是合成氟喹诺酮类药物的关键中间体,氟喹诺酮类药物是一类抗菌剂。 这些化合物具有广谱抗菌活性,使其在开发新型抗生素方面具有价值 .

抗疟疾药物

喹啉环体系,包括6-氯-8-氟喹啉,传统上被用于寻找合成抗疟疾药物。 氟原子的引入已知可以增强这些化合物的生物活性 .

抗肿瘤剂

一些6-氯-8-氟喹啉衍生物已显示出作为抗肿瘤药物的潜力。 它们正在被探索用于移植医学,以及治疗风湿性关节炎和牛皮癣 .

心脏病治疗

6-氯-8-氟喹啉的结构框架被用于开发治疗心脏病的药物。 氟西喹南是一种源自该化合物的药物,是针对心脏病的新一代药物的一个例子 .

农业

在农业领域,氟化喹啉,包括6-氯-8-氟喹啉,因其杀虫特性而被利用。 它们有助于保护农作物免受细菌引起的各种疾病 .

液晶组分

6-氯-8-氟喹啉:及其衍生物也应用于材料科学领域,特别是在液晶的制造中。 这些化合物有助于显示器和其他电子设备的开发 .

荧光传感器

通过亲核芳香取代反应,6-氯-8-氟喹啉作为合成席夫碱的中间体。 这些碱作为金属离子识别传感器,它们在与金属中心螯合时荧光发射会发生变化 .

花青染料

喹啉结构是生产花青染料必不可少的。 这些染料在商业生产中具有重要意义,因为它们应用于各种行业,包括纺织品和印刷 .

安全和危害

作用机制

Target of Action

The primary targets of 6-Chloro-8-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and by inhibiting them, 6-Chloro-8-fluoroquinoline prevents bacteria from reproducing .

Mode of Action

6-Chloro-8-fluoroquinoline interacts with its targets by forming a ternary complex with the bacterial DNA and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks the supercoiling process of bacterial DNA, thereby inhibiting DNA replication and leading to the death of the bacteria .

Biochemical Pathways

The action of 6-Chloro-8-fluoroquinoline affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA replication pathway leads to the downstream effect of preventing bacterial reproduction .

Result of Action

The molecular effect of 6-Chloro-8-fluoroquinoline’s action is the inhibition of bacterial DNA replication . On a cellular level, this results in the prevention of bacterial reproduction, leading to a decrease in the population of the bacteria . This makes 6-Chloro-8-fluoroquinoline effective in treating bacterial infections .

生化分析

Biochemical Properties

6-Chloro-8-fluoroquinoline plays a pivotal role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA-gyrase, 6-Chloro-8-fluoroquinoline disrupts bacterial DNA synthesis, leading to its antibacterial properties . Additionally, it interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial efficacy . These interactions highlight the compound’s potential as a potent antibacterial agent.

Cellular Effects

The effects of 6-Chloro-8-fluoroquinoline on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits DNA replication and transcription, leading to cell death. In mammalian cells, 6-Chloro-8-fluoroquinoline has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential as an anticancer agent . The compound’s ability to modulate cellular processes underscores its significance in both antibacterial and anticancer research.

Molecular Mechanism

At the molecular level, 6-Chloro-8-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DNA-gyrase and topoisomerase IV, inhibiting their enzymatic activities . This inhibition prevents the supercoiling and relaxation of DNA, essential for DNA replication and transcription. Additionally, 6-Chloro-8-fluoroquinoline can induce changes in gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms elucidate the compound’s multifaceted roles in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-8-fluoroquinoline have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under normal storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that prolonged exposure to 6-Chloro-8-fluoroquinoline can lead to sustained inhibition of bacterial growth and induction of apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Chloro-8-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These findings underscore the need for careful dosage considerations in preclinical and clinical studies.

Metabolic Pathways

6-Chloro-8-fluoroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of 6-Chloro-8-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and distribution . Additionally, binding proteins in the plasma can modulate its bioavailability and tissue distribution, affecting its therapeutic outcomes.

Subcellular Localization

The subcellular localization of 6-Chloro-8-fluoroquinoline plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes, DNA-gyrase, and topoisomerase IV . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, impacting its efficacy and specificity in biochemical reactions.

属性

IUPAC Name |

6-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHJZRIMIKGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311644 | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52200-53-0 | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52200-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)